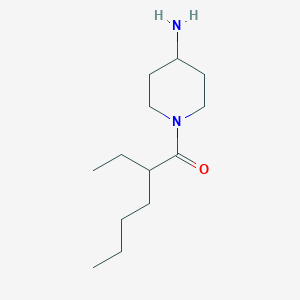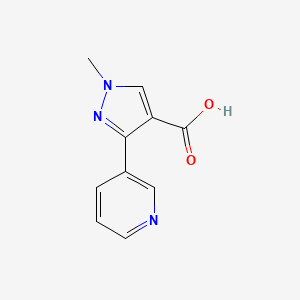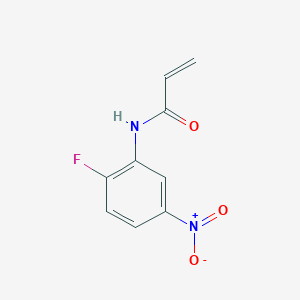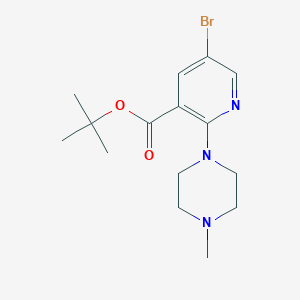![molecular formula C10H14ClN3O B1490586 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine CAS No. 1344358-33-3](/img/structure/B1490586.png)
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Overview
Description
The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” were not found, pyrimidines are generally synthesized through nucleophilic aromatic substitution (SNAr) reactions . The reaction involves the use of organolithium reagents, with the reactivity of the C-4 position of the halopyrimidines generally found to be strongly preferred over C-2 .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” has a molecular weight of 183.64 . It is a powder at room temperature . The melting point is between 96-98 degrees Celsius .Scientific Research Applications
Drug Discovery
The compound “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Androgen Receptor Modulators
Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives . This suggests that “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” could potentially be used in the development of SARMs.
Organic Synthesis
“4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
Pharmaceuticals
This compound can be used in the pharmaceutical industry . Its unique structure can be leveraged to develop new drugs with potential therapeutic applications.
Agrochemicals
“4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” can also be used in the production of agrochemicals . These chemicals are used in agriculture to protect crops and improve crop yields.
Dyestuffs
Lastly, this compound can be used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials.
Future Directions
While specific future directions for “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” are not available, the field of pyrrolidine derivatives is a promising area of research. The versatility of the pyrrolidine ring makes it a valuable scaffold in drug discovery, with potential applications in the treatment of various human diseases .
properties
IUPAC Name |
4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-6-8-2-3-14(5-8)10-4-9(11)12-7-13-10/h4,7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBMOEUCHSUVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
![(5-Bromobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1490510.png)
![2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1490511.png)
![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)
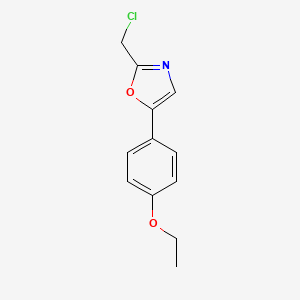
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)
